molecular formula C4H4N2O2 B11818038 2-Aminooxazole-5-carbaldehyde

2-Aminooxazole-5-carbaldehyde

Katalognummer: B11818038
Molekulargewicht: 112.09 g/mol
InChI-Schlüssel: YXFXNFGCDVMEBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Aminooxazole-5-carbaldehyde is a heterocyclic organic compound belonging to the class of oxazoles It features a five-membered ring structure containing one oxygen and two nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminooxazole-5-carbaldehyde typically involves the formation of the oxazole ring followed by the introduction of the aldehyde group. One common method is the reaction of benzoin with nitriles or hydrogen cyanide in the presence of concentrated sulfuric acid. This method forms the oxazole ring, which can then be further functionalized to introduce the amino and aldehyde groups .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Aminooxazole-5-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acyl chlorides, alkyl halides, and electrophiles such as bromine or chlorine. Reaction conditions typically involve the use of solvents like dichloromethane or acetonitrile and catalysts such as Lewis acids.

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, amides, and alkylated derivatives. These products can have diverse applications in medicinal chemistry and materials science.

Wissenschaftliche Forschungsanwendungen

2-Aminooxazole-5-carbaldehyde has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-Aminooxazole-5-carbaldehyde involves its interaction with molecular targets through its primary amine and aldehyde groups. These functional groups can form covalent bonds with biological molecules, leading to the inhibition of key enzymes or disruption of cellular processes. For example, in antitubercular applications, the compound may target enzymes involved in the synthesis of mycolic acids, essential components of the bacterial cell wall .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Aminooxazole-5-carbaldehyde is unique due to its combination of an oxazole ring with both amino and aldehyde functional groups. This combination enhances its reactivity and versatility in various chemical reactions and applications. Its potential role in chemical evolution as a precursor of RNA nucleotides further distinguishes it from other similar compounds .

Eigenschaften

Molekularformel

C4H4N2O2

Molekulargewicht

112.09 g/mol

IUPAC-Name

2-amino-1,3-oxazole-5-carbaldehyde

InChI

InChI=1S/C4H4N2O2/c5-4-6-1-3(2-7)8-4/h1-2H,(H2,5,6)

InChI-Schlüssel

YXFXNFGCDVMEBN-UHFFFAOYSA-N

Kanonische SMILES

C1=C(OC(=N1)N)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.